An In-depth Technical Guide to Cyclohexylmethyl Acetate: Chemical Properties and Structure
An In-depth Technical Guide to Cyclohexylmethyl Acetate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexylmethyl acetate (B1210297) is a carboxylic ester with applications in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, structural information, and detailed experimental protocols for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers and scientists, particularly those in the field of drug development, by consolidating key technical data and methodologies.
Chemical Structure and Identifiers
Cyclohexylmethyl acetate, also known as cyclohexanemethanol (B47985) acetate, is the ester formed from cyclohexanemethanol and acetic acid.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | cyclohexylmethyl acetate[1] |
| CAS Number | 937-55-3[1] |
| Molecular Formula | C₉H₁₆O₂[1] |
| SMILES | CC(=O)OCC1CCCCC1[1] |
| InChI | InChI=1S/C9H16O2/c1-8(10)11-7-9-5-3-2-4-6-9/h9H,2-7H2,1H3[1] |
Physicochemical Properties
Table 2: Physicochemical Properties of Cyclohexylmethyl Acetate
| Property | Value | Reference |
| Molecular Weight | 156.22 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 197.1 °C at 760 mmHg | [4] |
| Melting Point | Not available | [2] |
| Density | 0.952 g/cm³ | [4] |
| Refractive Index | 1.4430-1.4470 | [4] |
| Solubility | Soluble in organic solvents such as ethers and alcohols. Solubility in water is estimated to be low, similar to cyclohexyl acetate (0.2 g/100ml at 20 °C). | [5] |
| Vapor Pressure | 0.385 mmHg at 25°C | [4] |
| Flash Point | 66.8 °C | [4] |
Experimental Protocols
Synthesis of Cyclohexylmethyl Acetate
Cyclohexylmethyl acetate is typically synthesized via the esterification of cyclohexanemethanol with acetic acid or its anhydride.[6] A general procedure is outlined below.
Experimental Protocol:
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Apparatus Setup: A round-bottom flask is equipped with a reflux condenser, a magnetic stirrer, and a heating mantle.
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Reactant Charging: To the flask, add 1.0 mole of cyclohexanemethanol and 1.2 moles of acetic anhydride.
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Catalyst Addition: Add a catalytic amount (e.g., 0.01 moles) of an acid catalyst, such as p-toluenesulfonic acid.
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Reaction: Heat the mixture to reflux (approximately 140-150 °C) and maintain for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: Cool the reaction mixture to room temperature. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and catalyst.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
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Drying: Combine the organic layers and dry over anhydrous magnesium sulfate (B86663) or sodium sulfate.
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Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to yield pure cyclohexylmethyl acetate.
Spectroscopic Characterization
Experimental Protocol:
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Sample Preparation: Dissolve approximately 10-20 mg of purified cyclohexylmethyl acetate in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
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Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
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¹H NMR Data Acquisition:
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Typical parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-32 scans), and a relaxation delay of 1-2 seconds.
-
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¹³C NMR Data Acquisition:
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A proton-decoupled spectrum is typically acquired with a spectral width of 0-220 ppm. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
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Data Processing and Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm). Analyze the chemical shifts, integration values, and coupling patterns to confirm the structure of cyclohexylmethyl acetate.
Experimental Protocol:
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Sample Preparation: For a liquid sample like cyclohexylmethyl acetate, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
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Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the clean salt plates.
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Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in cyclohexylmethyl acetate. Key expected peaks include the C=O stretch of the ester (around 1740 cm⁻¹), C-O stretches (around 1240 cm⁻¹ and 1040 cm⁻¹), and C-H stretches of the alkyl groups (around 2850-2950 cm⁻¹).
Experimental Protocol:
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Sample Preparation: Prepare a dilute solution of cyclohexylmethyl acetate in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., 1 mg/mL).
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Instrumentation: Analyze the sample using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for separation and identification.
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GC-MS Data Acquisition:
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GC Conditions: Use a suitable capillary column (e.g., HP-5ms). A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at 10 °C/min.
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MS Conditions: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
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Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of cyclohexylmethyl acetate (156.22 g/mol ). Analyze the fragmentation pattern to further confirm the structure. Expected fragments would include the acetyl cation (m/z 43) and fragments resulting from the loss of the acetate group or parts of the cyclohexyl ring.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the scientific literature regarding the biological activity and involvement in signaling pathways of cyclohexylmethyl acetate.
A study on the related compound, cyclohexyl acetate, has suggested it may act as a volatile sex pheromone mimic in Caenorhabditis nematodes.[7] However, the relevance of this finding to drug development and human biology is not established.
Further research is required to elucidate any potential pharmacological effects or mechanisms of action for cyclohexylmethyl acetate.
Conclusion
This technical guide has summarized the key chemical properties, structural details, and experimental protocols for cyclohexylmethyl acetate. The provided information on its synthesis and spectroscopic characterization offers a solid foundation for researchers working with this compound. The absence of data on its biological activity highlights an area for future investigation, which could be of particular interest to the drug development community.
References
- 1. Cyclohexylmethyl acetate | C9H16O2 | CID 244762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. Cyclohexylmethyl Acetate | 937-55-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. lookchem.com [lookchem.com]
- 5. Cyclohexyl acetate | C8H14O2 | CID 12146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexylmethyl Acetate synthesis - chemicalbook [chemicalbook.com]
- 7. biorxiv.org [biorxiv.org]
